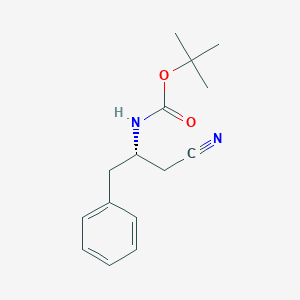

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate

説明

“(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” is a specialty chemical . It is not intended for human or veterinary use and is typically used for research.

Molecular Structure Analysis

The molecular formula of “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” is C15H20N2O2. Its molecular weight is 260.33 g/mol.Chemical Reactions Analysis

The specific chemical reactions involving “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” are not provided in the search results. Detailed information about its reactivity can typically be found in chemical databases or scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” are not detailed in the search results. Such information can often be found in Material Safety Data Sheets (MSDS) or other chemical databases.科学的研究の応用

Environmental Occurrence and Fate of SPAs

Synthetic Phenolic Antioxidants (SPAs), which share structural similarities with the compound , have been extensively studied for their environmental occurrence, fate, and human exposure. These compounds are prevalent in various environmental matrices and are associated with toxicity concerns, including hepatic toxicity and potential carcinogenic effects. Future research directions emphasize the need for novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Carbamate Pesticides and Environmental Impact

The environmental impact and degradation mechanisms of N-phenyl carbamate pesticides, like Chlorpropham, provide insights into the behavior of carbamate compounds in the environment. These studies highlight the environmental persistence and toxicity concerns associated with carbamate pesticides, suggesting the significance of understanding the degradation pathways and environmental fate of similar compounds (Smith & Bucher, 2012).

Biodegradation of Ethers

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater sheds light on the microbial degradation pathways of ether compounds, which could be relevant for studying the environmental fate of related carbamate ethers. These insights into aerobic and anaerobic biodegradation pathways could inform environmental management practices for compounds with similar structures (Thornton et al., 2020).

Non-Chromatographic Bioseparation Technologies

The development and application of non-chromatographic bioseparation technologies, such as three-phase partitioning (TPP), are relevant for the purification of bioactive molecules. This technology offers a scalable and efficient method for separating and purifying compounds, which could be applicable to the synthesis and purification of “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” and its derivatives for research and industrial applications (Yan et al., 2018).

Bio-Based Polymers from Renewable Monomers

The controlled/living polymerization of renewable vinyl monomers into bio-based polymers highlights the potential for creating high-performance, sustainable materials from naturally occurring or derived monomers. This research area could inform the development of novel materials using “(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate” as a building block for bio-based polymers with specific applications in medicine, technology, and sustainable materials (Satoh, 2015).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-13(9-10-16)11-12-7-5-4-6-8-12/h4-8,13H,9,11H2,1-3H3,(H,17,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJMQXQXIQDKCZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370523 | |

| Record name | tert-Butyl [(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (1-cyano-3-phenylpropan-2-yl)carbamate | |

CAS RN |

172695-25-9 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(cyanomethyl)-2-phenylethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172695-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [(2S)-1-cyano-3-phenylpropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)

![2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide](/img/structure/B169150.png)

![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)